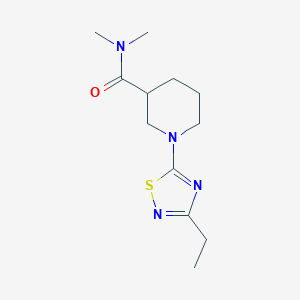![molecular formula C9H13N5O2S B7078524 3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione](/img/structure/B7078524.png)
3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione is a heterocyclic compound that contains both thiadiazole and imidazolidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione typically involves the reaction of 3-ethyl-1,2,4-thiadiazole-5-amine with an appropriate imidazolidine-2,4-dione derivative. One common method involves the use of hydrazonoyl halides as precursors, which react with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities
Agriculture: It can be used as a pesticide or fungicide due to its ability to inhibit the growth of various microorganisms.
Materials Science: The compound can be incorporated into polymers or coatings to enhance their properties, such as antimicrobial resistance or thermal stability.
Mechanism of Action
The mechanism of action of 3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as 1,2,4-thiadiazole and 1,3,4-thiadiazole, as well as imidazolidine derivatives like imidazolidine-2,4-dione .
Uniqueness
What sets 3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione apart is its unique combination of the thiadiazole and imidazolidine rings, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, agriculture, and materials science .
Properties
IUPAC Name |
3-[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2S/c1-2-6-12-8(17-13-6)10-3-4-14-7(15)5-11-9(14)16/h2-5H2,1H3,(H,11,16)(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFAUKCWPHAMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NCCN2C(=O)CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7078457.png)
![3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7078469.png)
![5-[2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-methylamino]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7078472.png)
![6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide](/img/structure/B7078475.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpropanamide](/img/structure/B7078489.png)
![6-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B7078494.png)
![3-(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-5-(2-methylsulfanylethyl)-1,2,4-oxadiazole](/img/structure/B7078497.png)
![3-(ethoxymethyl)-N-[(3-methylsulfonylpyridin-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7078500.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-2-propylmorpholine-4-carboxamide](/img/structure/B7078501.png)
![1-[2-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7078506.png)
![(3-Chlorophenyl)-[4-(3-hydroxy-5-methylpyridine-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7078508.png)
![5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7078531.png)
